molecular formula C23H34BNO4 B8678929 Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)piperidine-1-carboxylate

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)piperidine-1-carboxylate

Cat. No. B8678929
M. Wt: 399.3 g/mol
InChI Key: FQOBGKDWIGIFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071588B2

Procedure details

1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}-1-piperidinecarboxylate (92.48 g, 232 mmol) was dissolved in ethanol (1500 mL) and added to N2-purged 10% palladium on carbon (9 g, 4.25 mmol) in a 5 L hydrogenation flask. The resulting mixture was then deoxygenated by alternating N2 and vacuum supplies to the vessel. The flask was then placed under a hydrogen atmosphere with stirring. After 1 h the reaction had absorbed the theoretical volume of hydrogen and the hydrogen in the vessel was replaced by nitrogen by alternating the vacuum and nitrogen supplies. The mixture was then filtered through celite and the pad was washed well with ethanol. The filtrate was then concentrated to yield a straw coloured gum 87.6 g (94%). HPLC 3.11 min (ret time) (87.76% boronate) and 2.33 min (ret time) (6.66% boronic acid-boronate hydrolyses partially under HPLC conditions); LC-MS m/z 346 (M+H)+, 1.58 min (ret time) [product minus tBu group].
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
gum
Quantity
87.6 g
Type
reactant
Reaction Step Three
Name
boronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:29])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([CH:15]=[C:16]3[CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18][CH2:17]3)[CH:12]=[CH:13][CH:14]=2)[O:3]1.N#N.B([O-])[O-].B(O)O.B([O-])[O-]>C(O)C.[Pd]>[CH3:7][C:6]1([CH3:8])[C:2]([CH3:1])([CH3:29])[O:3][B:4]([C:9]2[CH:10]=[C:11]([CH2:15][CH:16]3[CH2:17][CH2:18][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:20][CH2:21]3)[CH:12]=[CH:13][CH:14]=2)[O:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
92.48 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(C=CC1)C=C1CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
gum
Quantity
87.6 g
Type
reactant
Smiles
Step Four
Name
boronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O.B([O-])[O-]
Step Six
Name
Quantity
9 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was then deoxygenated
CUSTOM
Type
CUSTOM
Details
After 1 h the reaction had absorbed the theoretical volume of hydrogen
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
WASH
Type
WASH
Details
the pad was washed well with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated
CUSTOM
Type
CUSTOM
Details
to yield a straw
CUSTOM
Type
CUSTOM
Details
LC-MS m/z 346 (M+H)+, 1.58 min (ret time) [product minus tBu group]
Duration
1.58 min

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.